(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride
Description
(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a phenoxy group substituted with three methyl groups, a butenyl chain, and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Properties
IUPAC Name |
(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-9-12(2)14(13(3)10-11)16-8-6-5-7-15-4;/h5-6,9-10,15H,7-8H2,1-4H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGVKHIVMSNBG-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCNC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CNC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine typically involves several steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4,6-trimethylphenol, undergoes a reaction with an appropriate halogenated butene derivative under basic conditions to form the phenoxy intermediate.
Amine Introduction: The phenoxy intermediate is then reacted with methylamine under controlled conditions to introduce the amine group.
Formation of Hydrochloride Salt: The final step involves treating the amine product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride would involve large-scale reactors, precise temperature control, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine: The non-hydrochloride form.
N-methyl-4-(2,4,6-trimethylphenoxy)butan-1-amine: A saturated analog.
4-(2,4,6-trimethylphenoxy)but-2-en-1-amine: Lacking the N-methyl group.
Uniqueness
(E)-N-methyl-4-(2,4,6-trimethylphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
